

Pectenotoxin 2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Pectenotoxin 2*

Cat. No.: *B000117*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectenotoxin 2 (PTX2) is a potent marine biotoxin belonging to the polyether macrolide family. [1] Originally isolated from the scallop *Patinopecten yessoensis*, it is produced by dinoflagellates of the genus *Dinophysis* and can accumulate in shellfish, posing a risk to human health. [1][2] While initially associated with diarrhetic shellfish poisoning (DSP), its primary mechanism of action is distinct from other DSP toxins. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanisms of **Pectenotoxin 2**, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Pectenotoxin 2 is a complex macrocyclic lactone characterized by multiple ether rings and a spiroketal functional group. [3] Its intricate structure is fundamental to its biological activity.

Property	Value	Reference
Chemical Formula	C ₄₇ H ₇₀ O ₁₄	[3][4]
Molecular Weight	859.06 g/mol	[4][5]
CAS Number	97564-91-5	[3][5]
Appearance	Solid	[5]
Storage	-20°C in the dark	[5]

Biological Properties and Activity

The primary biological target of **Pectenotoxin 2** is the cellular cytoskeleton, specifically actin. Unlike many other marine toxins, PTX2 does not inhibit protein phosphatases such as PP2A.

Acute Toxicity

Pectenotoxin 2 exhibits high acute toxicity when administered via intraperitoneal injection in mice. In contrast, its oral toxicity is remarkably low.

Assay	Species	Route of Administration	Value	Reference
LD ₅₀	Mouse	Intraperitoneal	219 µg/kg	[6]
LD ₅₀ Range	Mouse	Intraperitoneal	219 - 411 µg/kg	[3]
Oral Toxicity	Mouse	Oral	No adverse effects up to 5000 µg/kg	[7]
LOAEL (Lowest Observed Adverse Effect Level)	Mouse	Oral	250 µg/kg (Note: may be due to sample contamination)	[7]

Inhibition of Actin Polymerization

Pectenotoxin 2 is a potent inhibitor of actin polymerization. It exerts its effect by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into filamentous actin (F-actin). It does not, however, sever existing actin filaments. This activity is observed across various actin isoforms.

Actin Isoform	IC ₅₀ (Rate of Polymerization)	IC ₅₀ (Yield of Polymerization)	Reference
Skeletal Muscle Actin	44 nM	177 nM	[5]
Smooth Muscle Actin	19 - 94 nM	Not Reported	[5]
Cardiac Muscle Actin	19 - 94 nM	Not Reported	[5]
Non-Muscle Actin	19 - 94 nM	Not Reported	[5]

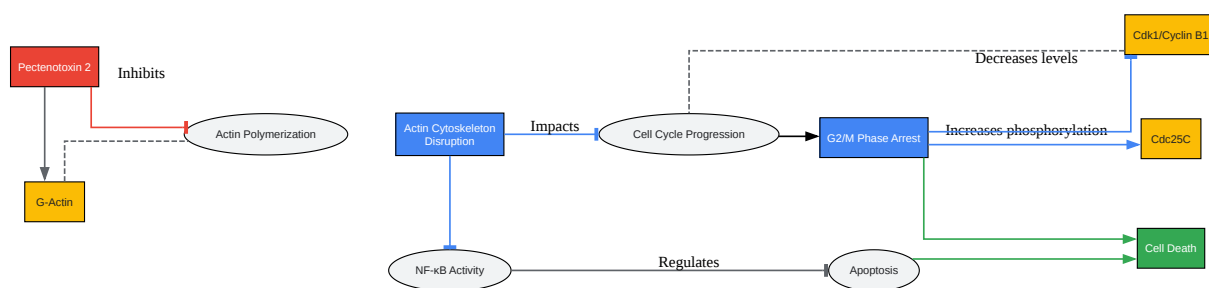
Cytotoxicity

Pectenotoxin 2 has demonstrated potent cytotoxic activity against a range of human cancer cell lines. However, specific IC₅₀ values are not consistently reported in the literature.

Cell Line	Effect	Reference
Human Lung Cancer	Cytotoxic	[3]
Human Colon Cancer	Cytotoxic	[3]
Human Breast Cancer	Cytotoxic	[3]
Hepatocellular Carcinoma (e.g., HepG2)	Cytotoxic	[3][8]
Human Leukemia (U937)	Decreased cell proliferation	
A7r5 (Rat Aortic Smooth Muscle)	No significant effect on viability up to 1 μ M for 30 min	[3]
Caco-2 (Human Colorectal Adenocarcinoma)	Cytotoxic	[8]

Signaling Pathways Affected by Pectenotoxin 2

The disruption of the actin cytoskeleton by **Pectenotoxin 2** initiates a cascade of downstream cellular events, particularly in cancer cells, leading to cell cycle arrest and apoptosis.



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Caption: Signaling pathway of **Pectenotoxin 2** leading to cell cycle arrest and apoptosis.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This protocol is adapted from established methods to monitor the effect of **Pectenotoxin 2** on actin polymerization in real-time.

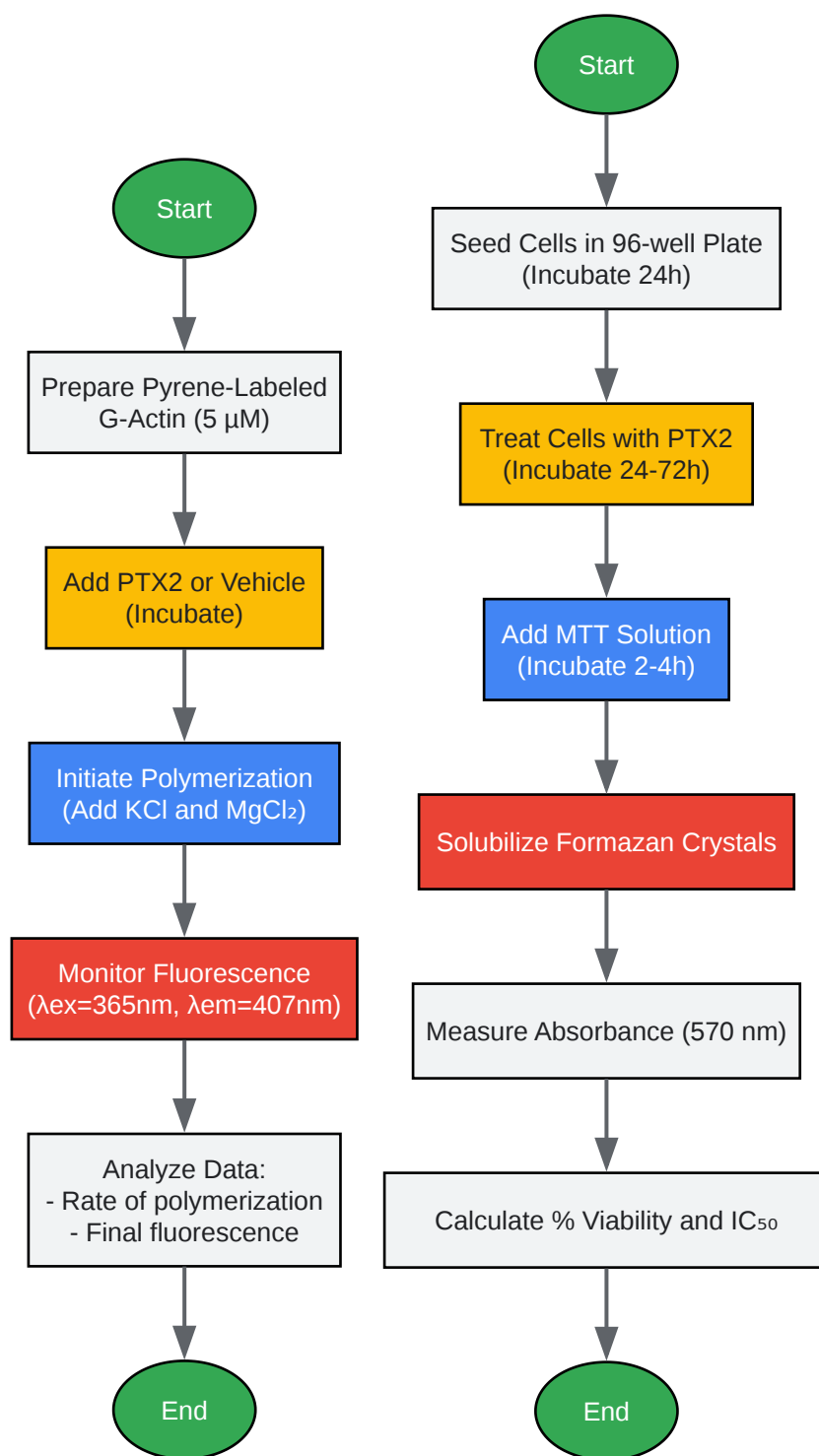
Materials:

- Rabbit skeletal muscle actin
- Pyrene iodoacetamide
- Buffer G (0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM β-mercaptoethanol, Tris-HCl pH 8.0)

- Polymerization-inducing salts (50 mM KCl and 1 mM MgCl₂)
- **Pectenotoxin 2** stock solution (in a suitable solvent, e.g., ethanol)
- Fluorometer

Procedure:

- Preparation of Pyrene-Labeled G-Actin: Purify G-actin from rabbit skeletal muscle acetone powder. Label the purified G-actin with pyrene iodoacetamide as previously described.
- Assay Setup: In a fluorometer cuvette, prepare a solution of 5 μM pyrene-labeled G-actin in Buffer G.
- Incubation with PTX2: Add the desired concentration of **Pectenotoxin 2** (e.g., 1-5 μM) or vehicle control to the G-actin solution. Incubate for a short period (e.g., 2 minutes) at room temperature.
- Initiation of Polymerization: Initiate actin polymerization by adding 50 mM KCl and 1 mM MgCl₂ to the cuvette.
- Fluorescence Measurement: Immediately begin monitoring the increase in pyrene fluorescence over time. The excitation wavelength is typically around 365 nm, and the emission wavelength is around 407 nm.
- Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization and the final steady-state fluorescence are used to quantify the inhibitory effect of PTX2.



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